Naluzotan
Overview
Description
Naluzotan, also known as PRX-00023, is a serotonergic drug belonging to the phenylpiperazine class. It was initially developed by EPIX Pharmaceuticals Inc. for the treatment of generalized anxiety disorder and major depressive disorder . This compound acts as a selective and potent 5-HT1A receptor partial agonist, which means it can stimulate serotonin receptors in the brain, potentially alleviating symptoms of anxiety and depression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Naluzotan involves multiple steps, starting with the preparation of the phenylpiperazine core. The key steps include:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a reaction between a suitable amine and a dihaloalkane.
Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction.
Sulfonamide Formation: The cyclohexylmethanesulfonamide group is attached through a sulfonylation reaction.
Final Assembly: The final product is obtained by coupling the intermediate compounds under specific reaction conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters such as temperature, pressure, and solvent choice are carefully controlled to achieve efficient production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the piperazine ring and the phenyl group.
Reduction: Reduction reactions can occur at the sulfonamide group, leading to the formation of secondary amines.
Substitution: this compound can participate in nucleophilic substitution reactions, especially at the phenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products:
Oxidation Products: Oxidized derivatives of the piperazine ring and phenyl group.
Reduction Products: Secondary amines formed from the reduction of the sulfonamide group.
Substitution Products: Substituted phenyl derivatives.
Scientific Research Applications
Naluzotan has been extensively studied for its potential therapeutic benefits in treating central nervous system disorders. Its applications include:
Anxiety and Depression: this compound has shown promise in alleviating symptoms of generalized anxiety disorder and major depressive disorder by modulating serotonin levels.
Cognitive Impairments: Research suggests potential benefits in treating cognitive impairments associated with conditions like Alzheimer’s disease.
Autism Spectrum Disorders:
Mechanism of Action
Naluzotan exerts its effects primarily through its action on the 5-HT1A receptors. By selectively agonizing these receptors, this compound facilitates the release of serotonin, a neurotransmitter crucial for mood regulation. This interaction helps alleviate symptoms of anxiety and depression. Additionally, this compound’s action on sigma-1 receptors may contribute to its neuroprotective effects .
Comparison with Similar Compounds
Naluzotan is unique due to its dual action on 5-HT1A and sigma-1 receptors. Similar compounds include:
Buspirone: Another 5-HT1A receptor agonist used for anxiety treatment.
Tandospirone: A selective 5-HT1A receptor agonist with anxiolytic properties.
Gepirone: A 5-HT1A receptor agonist investigated for depression treatment.
This compound’s uniqueness lies in its combined action on serotonin and sigma-1 receptors, potentially offering broader therapeutic benefits compared to other similar compounds .
Properties
IUPAC Name |
N-[3-[4-[4-(cyclohexylmethylsulfonylamino)butyl]piperazin-1-yl]phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N4O3S/c1-20(28)25-22-10-7-11-23(18-22)27-16-14-26(15-17-27)13-6-5-12-24-31(29,30)19-21-8-3-2-4-9-21/h7,10-11,18,21,24H,2-6,8-9,12-17,19H2,1H3,(H,25,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWZXWDPAWDKQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N2CCN(CC2)CCCCNS(=O)(=O)CC3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40995527 | |
Record name | Naluzotan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40995527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
740873-06-7 | |
Record name | N-[3-[4-[4-[[(Cyclohexylmethyl)sulfonyl]amino]butyl]-1-piperazinyl]phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=740873-06-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naluzotan [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0740873067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naluzotan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05562 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Naluzotan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40995527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NALUZOTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQ54E5B4EW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.